2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acetohydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyphenol: Shares the bromine and methoxy groups but lacks the acetohydrazide moiety.
4-Bromophenyl 4-bromobenzoate: Contains bromine atoms but differs in the overall structure and functional groups.
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16Br2N2O3 |
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Molecular Weight |
456.1 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11(12-3-5-13(18)6-4-12)20-21-17(22)10-24-15-8-7-14(19)9-16(15)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
VVPLOOKCGFPAIJ-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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